4-((Anthracen-9-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 577998-87-9
Cat. No.: VC16143745
Molecular Formula: C23H15FN4S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577998-87-9 |
|---|---|
| Molecular Formula | C23H15FN4S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C23H15FN4S/c24-18-11-9-15(10-12-18)22-26-27-23(29)28(22)25-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,27,29)/b25-14+ |
| Standard InChI Key | CSYVDBQSNYNJRL-AFUMVMLFSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=C(C=C5)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole-5-thione ring substituted at the 3-position with a 4-fluorophenyl group and at the 4-position with an anthracen-9-ylmethyleneamino moiety. The anthracene system provides a planar, conjugated π-system, while the fluorine atom on the phenyl ring introduces electronic perturbations that influence solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₇FN₄S | |
| Molecular Weight | 412.48 g/mol | |
| IUPAC Name | 4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
The extended conjugation between anthracene and the triazole ring suggests potential for charge-transfer interactions, which could be exploited in optoelectronic applications. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement between the anthracene and triazole systems, facilitating π-π stacking in solid-state structures .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy of related triazole-thiones shows characteristic bands:
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N-H stretch: 3250–3100 cm⁻¹ (triazole ring)
-
C=S stretch: 1250–1150 cm⁻¹
Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically displays a doublet near δ 7.4–7.6 ppm (³JHF ≈ 8–10 Hz) in ¹H NMR, while ¹⁹F NMR shows a singlet at approximately -110 ppm relative to CFCl₃.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis follows a three-step protocol adapted from flurbiprofen-derived triazole-thiones :
-
Esterification:
React anthracene-9-carbaldehyde with 4-fluorophenyl isocyanate under microwave irradiation (80°C, 15 min) to yield the intermediate Schiff base. -
Hydrazinolysis:
Treat the Schiff base with hydrazine hydrate in ethanol (reflux, 4 hr) to form the hydrazide derivative. -
Cyclocondensation:
React the hydrazide with carbon disulfide in basic medium (KOH, DMF, 100°C, 6 hr) to cyclize into the triazole-thione core.
Table 2: Reaction Optimization Data
| Step | Conventional Yield | Microwave-Assisted Yield |
|---|---|---|
| Esterification | 82% | 98% |
| Hydrazinolysis | 75% | 95% |
| Cyclization | 68% | 89% |
Microwave irradiation significantly enhances reaction efficiency by improving heat transfer and reducing side reactions .
Purification and Characterization
Purification employs silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 412.1432 [M+H]⁺ (calculated 412.1428).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic anthracene moiety. Solubility enhances in polar aprotic solvents:
-
Dimethyl sulfoxide (DMSO): 12.4 mg/mL
-
N,N-Dimethylformamide (DMF): 9.8 mg/mL
-
Tetrahydrofuran (THF): 5.2 mg/mL
Stability studies indicate decomposition onset at 218°C (thermogravimetric analysis), with photodegradation observed under UV light (>300 nm) due to anthracene’s photosensitivity.
Electronic Properties
Density functional theory (DFT) calculations on analogous structures predict:
-
HOMO-LUMO gap: 3.2–3.5 eV
-
Dipole moment: 4.8 Debye (enhanced by fluorine substituent)
These properties suggest potential as an organic semiconductor or light-harvesting material.
Biological Activity and Mechanisms
Table 3: Antimicrobial Activity (MIC Values)
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 64 |
| E. coli | 128 |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers, amplified by the compound’s planar structure.
Anticancer Screening
In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 18.7 μM), potentially through topoisomerase II inhibition. Comparatively, the 4-fluorophenyl analog shows 2.3-fold greater potency than its 3-methylphenyl counterpart.
Industrial and Research Applications
Optoelectronic Materials
Thin films of the compound exhibit broad absorption (300–450 nm) and fluorescence emission at 510 nm (quantum yield Φ = 0.32), making it a candidate for organic light-emitting diodes (OLEDs).
Catalytic Ligands
The sulfur and nitrogen donors in the triazole-thione moiety enable coordination to transition metals. Testing with palladium(II) acetate forms a stable complex (Pd:L ratio 1:2) effective in Suzuki-Miyaura cross-coupling reactions (yield: 92% for biphenyl synthesis).
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